4-Cyano-4-hydroxyvaleric acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

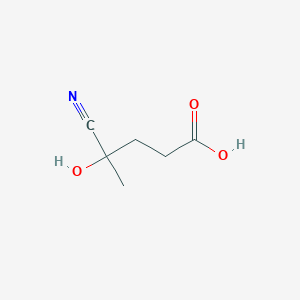

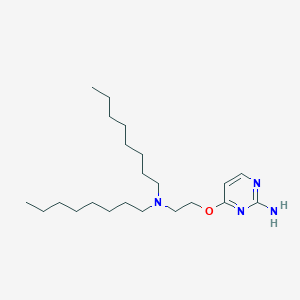

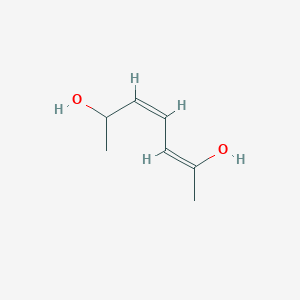

4-Cyano-4-hydroxyvaleric acid (CHVA) is a chemical compound that belongs to the class of alpha-amino acids. It is a derivative of valine and has a cyano group (-CN) and a hydroxy group (-OH) attached to the gamma carbon of the valine side chain. CHVA is an important intermediate in the synthesis of several biologically active compounds, including antiviral agents, anticancer drugs, and enzyme inhibitors.

Mecanismo De Acción

The mechanism of action of 4-Cyano-4-hydroxyvaleric acid is not well understood. However, it is known that 4-Cyano-4-hydroxyvaleric acid can act as a nucleophile and react with electrophilic compounds, such as aldehydes, ketones, and alpha,beta-unsaturated carbonyl compounds. This reaction can lead to the formation of adducts that may have biological activity.

Biochemical and Physiological Effects:

The biochemical and physiological effects of 4-Cyano-4-hydroxyvaleric acid are not well studied. However, it has been reported that 4-Cyano-4-hydroxyvaleric acid can inhibit the activity of prolyl hydroxylase, which is an enzyme involved in the regulation of hypoxia-inducible factor (HIF). HIF is a transcription factor that regulates the expression of genes involved in oxygen homeostasis, angiogenesis, and cell survival. Inhibition of prolyl hydroxylase by 4-Cyano-4-hydroxyvaleric acid may lead to the stabilization of HIF and the activation of its downstream targets.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

4-Cyano-4-hydroxyvaleric acid is a relatively simple compound that can be synthesized by several methods. It is also stable under normal laboratory conditions. However, 4-Cyano-4-hydroxyvaleric acid is not commercially available and must be synthesized in the laboratory. In addition, the biological activity of 4-Cyano-4-hydroxyvaleric acid and its derivatives is not well understood, which may limit its use in biological studies.

Direcciones Futuras

There are several future directions for research on 4-Cyano-4-hydroxyvaleric acid. First, the mechanism of action of 4-Cyano-4-hydroxyvaleric acid and its derivatives should be studied in more detail. Second, the biological activity of 4-Cyano-4-hydroxyvaleric acid and its derivatives should be evaluated in vitro and in vivo. Third, the synthesis of 4-Cyano-4-hydroxyvaleric acid and its derivatives should be optimized to improve yields and reduce costs. Fourth, the potential use of 4-Cyano-4-hydroxyvaleric acid and its derivatives as therapeutic agents should be explored. Finally, the development of new synthetic methods for 4-Cyano-4-hydroxyvaleric acid and its derivatives should be investigated.

Métodos De Síntesis

4-Cyano-4-hydroxyvaleric acid can be synthesized by several methods, including the Strecker synthesis, the Gabriel synthesis, and the Michael addition. The Strecker synthesis involves the reaction of an aldehyde or ketone with ammonia and hydrogen cyanide (HCN), followed by hydrolysis of the resulting nitrile. The Gabriel synthesis involves the reaction of phthalimide with potassium cyanide (KCN) to form potassium phthalimide cyanide, which is then treated with an alkyl halide to form the corresponding nitrile. The Michael addition involves the reaction of a nucleophile with an alpha,beta-unsaturated carbonyl compound, followed by acid hydrolysis of the resulting adduct.

Aplicaciones Científicas De Investigación

4-Cyano-4-hydroxyvaleric acid has been used as an intermediate in the synthesis of several biologically active compounds, including antiviral agents, anticancer drugs, and enzyme inhibitors. For example, 4-Cyano-4-hydroxyvaleric acid can be converted into 4-cyano-3-methylbutanoic acid, which is a precursor of the antiviral drug acyclovir. 4-Cyano-4-hydroxyvaleric acid can also be converted into 4-cyano-3-hydroxybutanoic acid, which is a precursor of the anticancer drug capecitabine. In addition, 4-Cyano-4-hydroxyvaleric acid can be converted into 4-cyano-L-proline, which is a potent inhibitor of the enzyme prolyl hydroxylase.

Propiedades

Número CAS |

100038-34-4 |

|---|---|

Nombre del producto |

4-Cyano-4-hydroxyvaleric acid |

Fórmula molecular |

C6H9NO3 |

Peso molecular |

143.14 g/mol |

Nombre IUPAC |

4-cyano-4-hydroxypentanoic acid |

InChI |

InChI=1S/C6H9NO3/c1-6(10,4-7)3-2-5(8)9/h10H,2-3H2,1H3,(H,8,9) |

Clave InChI |

VJBXVOZKBVSNKM-UHFFFAOYSA-N |

SMILES |

CC(CCC(=O)O)(C#N)O |

SMILES canónico |

CC(CCC(=O)O)(C#N)O |

Sinónimos |

4-Cyano-4-hydroxyvaleric acid |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-Bis[2-(1-phenyl-1H-tetrazol-5-ylthio)ethylsulfonyl]-2-propanol](/img/structure/B24647.png)

![3-Methyl-3-azabicyclo[3.2.1]octane](/img/structure/B24657.png)

![4-[(2,4-Dichlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B24668.png)